Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate
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Overview
Description
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, a phenyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate typically involves the esterification of 1-methyl-4-phenylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Similar structure but with a double bond in the cyclohexane ring.
1-methyl-1-phenylcyclohexane: Lacks the carboxylate ester group.
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
94230-57-6 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 1-methyl-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-15(14(16)17-2)10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
XFCXFXHTPWOQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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